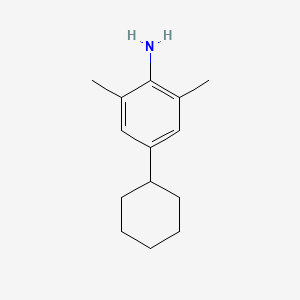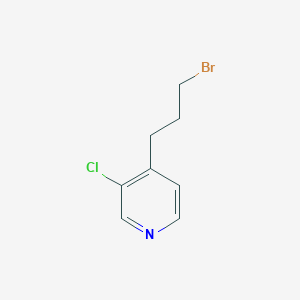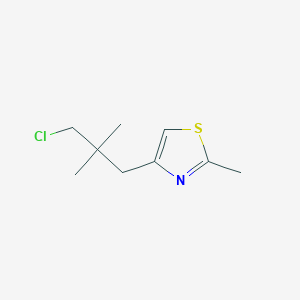
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the thiazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethyl-1-propanol with a thiazole precursor. One common method includes the use of pyridinium chlorochromate (PCC) as an oxidizing agent to convert 3-chloro-2,2-dimethyl-1-propanol to 3-chloro-2,2-dimethylpropanal, which then undergoes cyclization with a thiazole precursor under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction Reactions: Reduction can be used to remove the chloro group or to alter the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like PCC or potassium permanganate can be employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized thiazoles.
Scientific Research Applications
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethyl-1-propanol: A precursor in the synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole.
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene: A related compound with a thiophene ring instead of a thiazole ring.
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene: Another similar compound with a different substitution pattern on the thiophene ring
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiazole ring and a chloro-substituted dimethylpropyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
CQCGSRQOQVJSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


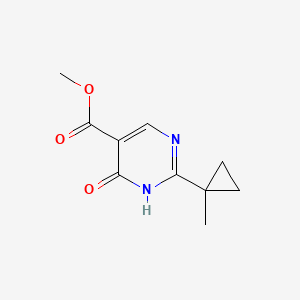
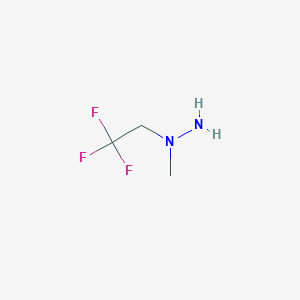
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
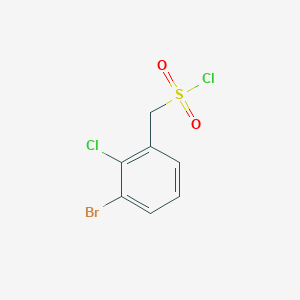
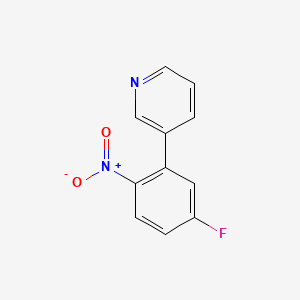
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
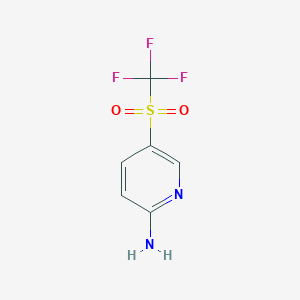
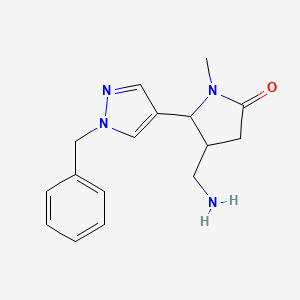
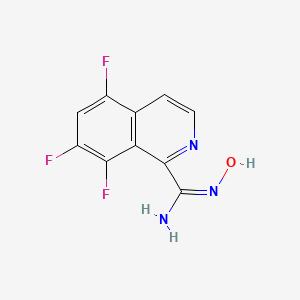
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
